molecular formula C38H32F3N5O6S B8752720 Umbralisib tosylate CAS No. 1532533-72-4

Umbralisib tosylate

Cat. No.: B8752720
CAS No.: 1532533-72-4
M. Wt: 743.8 g/mol
InChI Key: KYJWUPZPSXZEPG-NTISSMGPSA-N
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Preparation Methods

The synthesis of umbralisib tosylate involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through a series of condensation reactions involving appropriate precursors.

    Introduction of fluoro and amino groups: These groups are added through nucleophilic substitution reactions.

    Final tosylation: The compound is tosylated to enhance its solubility and stability.

Industrial production methods are optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Umbralisib tosylate undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia.

Scientific Research Applications

Umbralisib tosylate has several scientific research applications:

Mechanism of Action

Umbralisib tosylate exerts its effects by inhibiting the PI3Kδ and CK1ε enzymes. The inhibition of PI3Kδ disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. CK1ε inhibition affects protein translation and other cellular processes . This dual inhibition leads to the suppression of cancer cell proliferation and induces apoptosis .

Comparison with Similar Compounds

Umbralisib tosylate is unique due to its dual inhibition of PI3Kδ and CK1ε. Similar compounds include:

Compared to these compounds, this compound offers a broader range of inhibition, potentially leading to more effective treatment outcomes .

Properties

CAS No.

1532533-72-4

Molecular Formula

C38H32F3N5O6S

Molecular Weight

743.8 g/mol

IUPAC Name

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;4-methylbenzenesulfonic acid

InChI

InChI=1S/C31H24F3N5O3.C7H8O3S/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;1-6-2-4-7(5-3-6)11(8,9)10/h4-16H,1-3H3,(H2,35,36,37);2-5H,1H3,(H,8,9,10)/t16-;/m0./s1

InChI Key

KYJWUPZPSXZEPG-NTISSMGPSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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